3-(3,3-Dimethylbutanamido)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutanamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and an amide group derived from 3,3-dimethylbutanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutanamido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of cyclopentanecarboxylic acid and the acyl chloride group of 3,3-dimethylbutanoyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbutanamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(3,3-Dimethylbutanamido)cyclopentane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutanamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog with a cyclopentane ring and a carboxylic acid group.
3,3-Dimethylbutanoic acid: Contains a similar amide group but lacks the cyclopentane ring.
Cyclopentane-1,3-diamine: Contains a cyclopentane ring with two amine groups instead of the carboxylic acid and amide groups
Uniqueness
3-(3,3-Dimethylbutanamido)cyclopentane-1-carboxylic acid is unique due to the combination of its cyclopentane ring, carboxylic acid group, and 3,3-dimethylbutanamido group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(3,3-dimethylbutanoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)7-10(14)13-9-5-4-8(6-9)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
VLTRJMSKMBVFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.